5-Chloro-1-phenyl-1H-tetrazole
Overview
Description
5-Chloro-1-phenyl-1H-tetrazole is a heterocyclic compound with the molecular formula C7H5ClN4. It is a derivative of tetrazole, characterized by the presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the tetrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
5-Chloro-1-phenyl-1H-tetrazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including inhibitors of 11beta-hydroxysteroid dehydrogenase.
Material Science: It is employed in the synthesis of new glycosyl donors for the preparation of glycosides.
Organic Synthesis: It serves as a reagent in various organic reactions, including the synthesis of tetrazole-linked compounds.
Future Directions
The inhibitive effect of 5-Chloro-1-phenyl-1H-tetrazole against copper-alloy corrosion in NaCl 3 wt% has been probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA). The reported experimental tests suggest this compound as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .
Mechanism of Action
Target of Action
5-Chloro-1-phenyl-1H-tetrazole is a derivative of tetrazole, a class of compounds known for their wide range of biological activities .
Mode of Action
Tetrazoles are known to undergo reactions with various biological targets, leading to changes in cellular processes . For instance, 5-Phenyltetrazole, a related compound, reacts with acidic anhydride to produce 5-phenyl 1-acetyl tetrazole .
Biochemical Pathways
It’s worth noting that tetrazoles and their derivatives can influence a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
The compound’s solubility in dichloromethane suggests that it may have good absorption and distribution characteristics. The compound’s molecular weight (180.59 g/mol ) is within the range generally favorable for oral bioavailability.
Result of Action
Tetrazoles and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the structure of the molecule . Additionally, safety data suggests that dust formation should be avoided and exposure to vapors, mist, or gas should be minimized .
Biochemical Analysis
Biochemical Properties
It has been found to react with 2-hydroxyacetophenone to yield a 1-phenyl-1H-tetrazol-5-oxy linked compound . This suggests that 5-Chloro-1-phenyl-1H-tetrazole may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It has been observed to undergo electron-induced ring opening, a process influenced by the structure of the molecule . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes dissociative electron attachment to form various products . This suggests that the effects of the compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound may interact with certain enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1-phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride. This intermediate then reacts with sodium azide to yield 5-phenyl-1H-tetrazole, which is subsequently chlorinated using thionyl chloride to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs a one-pot multicomponent approach. This method utilizes lanthanum nitrate hexahydrate as a catalyst and dimethylformamide as the solvent, resulting in high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as hydroxyl groups, to form substituted tetrazoles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with aryl halides and arylboronic acids to form biaryls.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Lanthanum Nitrate Hexahydrate: Catalyst for multicomponent synthesis.
Dimethylformamide: Solvent for various reactions.
Major Products
Substituted Tetrazoles: Formed through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the chlorine atom at the 5-position.
1-Phenyl-5-chlorotetrazole: Similar structure but different substitution pattern.
Uniqueness
5-Chloro-1-phenyl-1H-tetrazole is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its reactivity and stability in various chemical reactions. This dual substitution pattern distinguishes it from other tetrazole derivatives and contributes to its versatility in scientific research .
Properties
IUPAC Name |
5-chloro-1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELIGKVOGTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065730 | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14210-25-4 | |
Record name | 5-Chloro-1-phenyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-phenyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the significance of the molecular structure of 5-Chloro-1-phenyl-1H-tetrazole in its electron attachment behavior?
A: Studies using a trochoidal electron monochromator quadrupole mass spectrometer revealed that the electron-induced reactivity of this compound differs significantly from its isomer, 5-(4-chlorophenyl)-1H-tetrazole []. While both molecules contain a tetrazole ring susceptible to electron-induced ring opening, this process was only observed for this compound []. This suggests that the position of the chlorine atom and the phenyl ring directly influences the electron attachment process and subsequent fragmentation pathways.
Q2: How is this compound typically synthesized?
A: this compound can be synthesized efficiently and safely through the reaction of phenyldichloroisocyanide with sodium azide in the presence of a phase transfer agent []. This method offers high yields, approaching 100%, making it a practical approach for the preparation of this compound [].
Q3: What are the applications of this compound in carbohydrate chemistry?
A: this compound is a valuable reagent for synthesizing O-(1-phenyl-1H-tetrazol-5-yl) glycosides, which serve as versatile glycosyl donors []. These glycosides can be prepared by reacting hemiacetals with this compound in the presence of tetrabutylammonium fluoride []. The resulting glycosyl donors readily react with hydrogen fluoride-pyridine complex to provide glycosyl fluorides in good yields, offering an efficient route to these important building blocks in carbohydrate synthesis [].
Q4: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure of this compound has been determined [, ]. The compound crystallizes in the monoclinic space group P21/c with the tetrazole and phenyl rings showing a dihedral angle of 64.5° [].
Q5: Beyond carbohydrate chemistry, are there other applications of this compound?
A: Research indicates that this compound can be employed to protect phenolic OH groups in lignin model compounds, potentially addressing the photo-induced yellowing of mechanical wood pulps and papers []. The resulting tetrazole ethers showed enhanced stability towards hydrolysis compared to alkyl ethers [].
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